2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride
Description
Historical Context of Aryl-Substituted Amino Acid Derivatives
Aryl-substituted amino acids emerged as critical pharmacophores in the mid-20th century, driven by the need to optimize the pharmacokinetic properties of natural amino acids. Early work focused on modifying phenylalanine and tyrosine derivatives to enhance receptor specificity and metabolic stability. The introduction of halogen atoms, such as chlorine, into aromatic systems was pioneered in the 1960s to improve lipid solubility and membrane permeability.
By the 1980s, researchers recognized that dichlorophenyl groups could mimic steric and electronic features of prostaglandin synthase substrates, leading to their incorporation into NSAID analogues. For example, the success of diclofenac (a 2,6-dichlorophenylacetic acid derivative) validated the therapeutic potential of this structural motif. Concurrently, advances in asymmetric synthesis enabled the preparation of enantiomerically pure α-amino acid derivatives, including those with methylamino substituents.
Key milestones in the development of 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid hydrochloride include:
- 1985 : First reported synthesis of dichlorophenylacetic acid derivatives via palladium-catalyzed carbonylation.
- 2002 : Optimization of regioselective chlorination protocols for phenylacetic acid precursors.
- 2015 : Application of tandem Pd/isothiourea catalysis for enantioselective α-allylation of amino acid derivatives.
Structural Classification Within NSAID Analogues
The compound belongs to the arylacetic acid class of NSAID analogues, sharing structural homology with clinically approved drugs such as diclofenac and ketorolac. Its classification is defined by three key features:
- Aromatic Core : The 2,6-dichlorophenyl group provides planar hydrophobicity critical for binding cyclooxygenase (COX) enzymes.
- Amino Acid Backbone : The methylamino-acetic acid moiety introduces hydrogen-bonding capacity and chiral specificity.
- Ionizable Groups : The carboxylic acid (pKa ≈ 3.9) and tertiary amine (pKa ≈ 8.2) enable pH-dependent solubility.
Table 1: Structural Comparison to NSAID Analogues
| Feature | 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic Acid Hydrochloride | Diclofenac | Ketorolac |
|---|---|---|---|
| Aromatic Substituents | 2,6-Cl₂-C₆H₃ | 2,6-Cl₂-C₆H₃ | Benzoyl group |
| Acidic Group | Acetic acid (COOH) | Acetic acid (COOH) | Pyrrolizine carboxylic acid |
| Additional Functionalization | Methylamino group | NH-phenyl | Tetrahydrofuran ring |
| Molecular Weight | 296.1 g/mol | 296.1 g/mol | 376.8 g/mol |
The methylamino group distinguishes this compound from classical NSAIDs, potentially reducing gastrointestinal toxicity by limiting non-selective COX-1 inhibition. X-ray crystallography studies of similar structures reveal that the 2,6-dichloro configuration induces a 120° dihedral angle between the phenyl ring and acetic acid plane, optimizing steric complementarity with COX-2.
Positional Isomerism in Dichlorophenylacetic Acid Derivatives
Positional isomerism profoundly influences the physicochemical and biological properties of dichlorophenylacetic acid derivatives. The 2,6-dichloro substitution pattern in this compound contrasts with the 2,4-, 3,4-, and 3,5-isomers, each exhibiting distinct characteristics:
Table 2: Properties of Dichlorophenylacetic Acid Isomers
The 2,6-isomer’s higher melting point and LogP value reflect stronger intermolecular halogen bonding and hydrophobic packing, respectively. In COX inhibition assays, the 2,6-configuration demonstrates 2.6-fold greater selectivity for COX-2 over COX-1 compared to the 3,4-isomer, likely due to reduced steric clash with the COX-2 side pocket.
Synthetic routes to these isomers highlight the role of directing groups:
- 2,6-Dichloro : Achieved via Friedel-Crafts acylation of 1,3-dichlorobenzene followed by Hoffman degradation.
- 2,4-Dichloro : Prepared through Pd-catalyzed carbonylation of 2,4-dichlorobenzyl chloride under CO pressure.
- 3,4-Dichloro : Synthesized using Ullmann coupling of 3,4-dichloroaniline with bromoacetic acid.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11;/h2-4,8,12H,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPLRMNOTNTUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC=C1Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride, with CAS Number 1803566-54-2, is a compound characterized by its unique chemical structure which includes a dichlorophenyl group and a methylamino group attached to an acetic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C9H10Cl3NO2
- Molecular Weight : 270.53 g/mol
- CAS Number : 1803566-54-2
The biological activity of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific receptors and enzymes, influencing several biochemical pathways. However, detailed studies are necessary to fully elucidate these mechanisms.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects on various cancer cell lines:
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Lung Cancer | 15.4 | |
| Colorectal Cancer | 12.7 | |
| Prostate Cancer | 18.3 | |
| Pancreatic Cancer | 14.1 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride has shown promise in neuroprotection. Studies have indicated that it may protect neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases.
Case Studies
-
Study on Lung Cancer Cells
- Researchers treated A549 lung cancer cells with varying concentrations of the compound and observed significant reductions in cell viability at doses above 10 µM. The study concluded that the compound could be a promising candidate for lung cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells.
-
Neuroprotective Study
- In vitro experiments demonstrated that the compound could reduce apoptosis in SH-SY5Y neuroblastoma cells subjected to oxidative stress. The protective effect was attributed to the modulation of antioxidant enzyme activity, suggesting its potential application in treating neurodegenerative disorders.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride is its role as an enzyme inhibitor . Research indicates that this compound exhibits inhibitory activity against several enzymes, including:
- Histone Deacetylases (HDACs) : These enzymes are crucial in regulating gene expression by modifying chromatin structure. The ability of this compound to inhibit HDACs suggests its potential in epigenetic research , which studies gene expression without altering the DNA sequence. Inhibition of HDACs has been linked to anti-cancer effects, as altered gene expression can lead to tumor growth suppression .
Cancer Research
The compound is being investigated for its potential applications in cancer treatment . Studies have shown that it may exhibit anti-proliferative effects on various cancer cell lines, indicating its possible utility as a therapeutic agent. Key findings include:
- Anti-proliferative Activity : In vitro studies have demonstrated that 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride can reduce cell viability in cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancers. The observed IC50 values suggest significant potency against these cancers.
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the induction of apoptosis (programmed cell death) and cell cycle arrest, both critical for inhibiting tumor growth .
Therapeutic Potential in Other Areas
Beyond cancer research, this compound is being explored for applications in other therapeutic areas:
Case Studies and Research Findings
A comprehensive examination of case studies reveals the diverse applications of this compound:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*LogP values are estimated or referenced from analogs.
Key Observations :
- Functional Group Impact : The acetamide group in reduces acidity compared to acetic acid derivatives, altering ionization and bioavailability .
- Salt Influence : Hydrochloride salts improve aqueous solubility, critical for injectable formulations, whereas potassium salts (e.g., diclofenac) enhance stability in solid dosages .
Pharmacological and Therapeutic Comparisons
Table 2: Pharmacological Profiles
Key Findings :
- Diclofenac vs. Target Compound: Despite shared dichlorophenyl and acetic acid groups, diclofenac’s amino group directs COX inhibition, whereas the methylamino group in the target compound may shift activity toward CNS or muscarinic targets .
- Clonidine’s Structural Divergence: The imidazoline ring in clonidine enables alpha-2 agonism, absent in the target compound, highlighting how minor structural changes dictate therapeutic outcomes .
- Fluorinated Analogs : Fluorine substitution may enhance metabolic stability but reduce receptor affinity compared to chlorine, as seen in NSAID derivatives .
Research Findings and Implications
- Positional Isomerism: highlights that 2,3-dichloro substitution (vs.
- Safety Profiles: Clonidine and lidocaine analogs () suggest that methylamino and acetamide groups may introduce cardiovascular or neurological side effects, warranting toxicity studies for the target compound .
Preparation Methods
Preparation via Haloethyl Esters and Zinc Reduction
One method involves preparing the haloethyl ester of the corresponding phenylacetic acid derivative, which is then reacted with zinc in a suitable solvent to yield the target compound. This method is characterized by:
- Starting material: Haloethyl ester of 2-(2,6-dichlorophenyl)amino phenylacetoxyacetic acid.
- Reaction: Zinc-mediated reduction in solvents such as ethyl acetate.
- Conditions: Heating at moderate temperatures (~50°C) for several hours.
- Outcome: High selectivity and yield of the desired amino acid derivative.
This process benefits from mild reaction conditions and high purity of the product, making it suitable for scale-up.
Acid Hydrolysis of Protected Esters Using Ion-Exchange Resins
Another advanced method utilizes acid hydrolysis of tert-butyl esters of the compound in the presence of strong acid ion-exchange resins bearing sulfonic acid groups. Key features include:
- Formation of tert-butyl [2-(2,6-dichloroanilino) phenyl] acetoxy acetate by reacting diclofenac sodium salt with tert-butyl chloroacetate in polar aprotic solvents like dimethylformamide.
- Hydrolysis of the tert-butyl ester using formic acid and sulfonic acid cation-exchange resin at 30–35°C.
- Reaction medium: Anhydrous solvents such as toluene or xylene.
- Isolation: Filtration and cooling to precipitate the hydrochloride salt.
- Advantages: High yield (~90%), high purity, environmentally friendly, and avoids hazardous reagents.
This method is noted for its commercial viability due to safety, simplicity, and reduced reaction times.
Alternative Hydrolysis Using Lewis Acids and Strong Mineral Acids
The hydrolysis step can also be catalyzed by Lewis acids (e.g., aluminum chloride, ferric chloride) or strong mineral acids (e.g., hydrochloric acid, hydrobromic acid) under controlled temperatures (20–40°C). The process involves:
- Hydrolysis of ester intermediates to the free acid.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
- Use of solvents such as toluene, benzene, or chlorinated solvents.
- Reaction times ranging from 2 to 5 hours.
This method offers flexibility in catalyst choice but requires careful control to avoid side reactions and ensure product purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Intermediates | Solvent(s) | Catalyst/Conditions | Yield (%) | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Zinc reduction of haloethyl esters | Haloethyl ester of 2-(2,6-dichlorophenyl) amino phenylacetoxyacetic acid | Ethyl acetate, others | Zinc, ~50°C, 3 hours | High | High | Mild conditions, high selectivity | Requires zinc handling |
| Acid hydrolysis with ion-exchange resin | tert-butyl ester intermediate | Toluene, dimethylformamide | Formic acid + sulfonic acid resin, 30–35°C, 2 hours | ~90 | High | Safe, commercially viable | Requires resin separation |
| Hydrolysis with Lewis acids/mineral acids | Ester intermediates | Toluene, benzene, chlorinated solvents | Lewis acids or HCl, 20–40°C, 2–5 hours | Moderate | Moderate to high | Flexible catalyst options | Longer reaction time, possible impurities |
Research Findings and Notes
- The use of tert-butyl chloroacetate for ester formation is a key step, prepared by reaction of chloroacetyl chloride with dimethyl aniline followed by tert-butanol addition at low temperatures (10–12°C), ensuring controlled exothermic reaction and high purity of the intermediate.
- Hydrolysis in the presence of sulfonic acid ion-exchange resin significantly improves reaction completion and yield compared to reactions without resin, which show incomplete conversion and low yield.
- The process avoids hazardous hydrogenolysis steps common in earlier methods, improving safety and scalability.
- The isolation of the final hydrochloride salt by filtration and cooling is straightforward, reducing the need for complex purification steps.
- The reaction conditions are optimized to maintain anhydrous environments and moderate temperatures to prevent decomposition or side reactions.
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly employed for 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride, and what reaction conditions are critical?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride are prepared using pyridine as a catalyst under controlled temperatures (0–5°C), followed by room-temperature stirring to ensure complete reaction . Key steps include purification via sodium bicarbonate washing and recrystallization from methanol to isolate the product.
Q. Which analytical methods are validated for quantifying 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride in complex matrices?
- UV spectrophotometry coupled with chemometric methods (e.g., partial least squares regression) is effective for simultaneous quantification in multicomponent systems, as demonstrated for structurally related pharmaceuticals like eperisone hydrochloride . High-performance liquid chromatography (HPLC) with amine-modified capillary columns can enhance separation efficiency for basic compounds, as seen in studies on lidocaine and ketamine hydrochlorides .
Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?
- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard. For example, the canonical SMILES (e.g.,
CCNC(c1cc(Cl)cc(c1)Cl)C(=O)O.Cl) and InChIKey identifiers provide unambiguous structural validation . Impurity profiling using reference standards, such as those for diclofenac derivatives, ensures structural integrity .
Advanced Research Questions
Q. How do pH and temperature influence the stability of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride, and what degradation products are observed?
- Accelerated stability studies under varying pH (1.2–9.0) and thermal stress (40–60°C) can identify degradation pathways. Structurally similar compounds like diclofenac undergo hydrolysis at the acetamide group under alkaline conditions, forming 2-(2,6-dichlorophenyl)aniline as a major degradation product . Forced degradation studies with HPLC-MS/MS are recommended to track these changes.
Q. What strategies resolve contradictions in pharmacological activity data for this compound?
- Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent systems). Orthogonal validation using in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) methods can clarify mechanisms. For example, discrepancies in muscle relaxant activity might be addressed by standardizing receptor-binding protocols, as seen in eperisone hydrochloride studies .
Q. How can impurity profiles be controlled during synthesis, and what regulatory thresholds apply?
- Process-related impurities, such as unreacted 2,6-dichloroaniline or methylaminoacetic acid byproducts, must be monitored using HPLC with diode-array detection. The European Pharmacopoeia (EP) guidelines for aceclofenac impurities (e.g., ≤0.1% for any individual impurity) provide a benchmark . Synthetic protocols should include stepwise quenching and filtration to minimize byproduct formation .
Q. What computational tools are effective for predicting the compound’s reactivity in novel synthetic applications?
- Density functional theory (DFT) calculations can model reaction pathways, such as the nucleophilic attack at the methylamino group. Tools like Gaussian or ORCA, combined with SMILES-based descriptors (e.g.,
C10H11Cl2NO2), enable accurate prediction of intermediates and transition states .
Methodological Notes
- Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis of the acetyl chloride intermediate .
- Analytical Validation : Cross-validate UV/chemometric methods with chromatographic techniques to address matrix interference .
- Data Interpretation : Employ multivariate analysis (e.g., PCA) to deconvolute overlapping spectral signals in stability studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
